

# 2-(4-Hydroxypiperidin-1-yl)acetic acid chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-(4-Hydroxypiperidin-1-yl)acetic acid

**Cat. No.:** B181850

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of **2-(4-Hydroxypiperidin-1-yl)acetic Acid**

## Abstract

**2-(4-Hydroxypiperidin-1-yl)acetic acid** is a bifunctional heterocyclic compound that has garnered significant interest as a versatile building block in medicinal chemistry and drug discovery.<sup>[1][2]</sup> Its structure incorporates a hydrophilic 4-hydroxypiperidine ring, which enhances aqueous solubility and provides a key hydrogen bonding motif, and a carboxylic acid handle, which allows for straightforward chemical modification, such as amide bond formation. This unique combination of a cyclic tertiary amine, a secondary alcohol, and a carboxylic acid makes it a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications.<sup>[3]</sup> This technical guide provides a comprehensive overview of its core chemical properties, a plausible synthetic route, analytical characterization, reactivity, and safe handling protocols, designed for researchers, chemists, and drug development professionals.

## Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its fundamental identity and physical characteristics. These properties dictate its behavior in both chemical reactions and biological systems.

## Chemical Identifiers

Precise identification is critical for regulatory compliance, literature searches, and procurement.

The key identifiers for **2-(4-Hydroxypiperidin-1-yl)acetic acid** are summarized below.

| Identifier        | Value                                          | Source          |
|-------------------|------------------------------------------------|-----------------|
| IUPAC Name        | 2-(4-hydroxypiperidin-1-yl)acetic acid         | PubChem[4]      |
| CAS Number        | 168159-33-9                                    | ChemicalBook[5] |
| Molecular Formula | C <sub>7</sub> H <sub>13</sub> NO <sub>3</sub> | PubChem[4]      |
| Molecular Weight  | 159.18 g/mol                                   | PubChem[4]      |
| Canonical SMILES  | C1CN(CCC1O)CC(=O)O                             | PubChem[4]      |
| InChI Key         | OMWHXJYPAIQNIX-UHFFFAOYSA-N                    | PubChem[4]      |

The compound is also frequently available as a hydrochloride salt (CAS No: 1181544-77-3), which often exhibits improved stability and handling characteristics as a solid.[1][6] The molecular weight of the hydrochloride salt is 195.64 g/mol .[1][7]

## Physicochemical Data

The physicochemical properties of a molecule are paramount in drug design, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Below are key computed and experimental properties.

| Property                | Value               | Notes                                                                                                           |
|-------------------------|---------------------|-----------------------------------------------------------------------------------------------------------------|
| Physical Form           | Solid               | Sigma-Aldrich                                                                                                   |
| XLogP3                  | -3.4                | A computed measure of lipophilicity; the negative value indicates high hydrophilicity. (PubChem) <sup>[4]</sup> |
| Hydrogen Bond Donors    | 2                   | (From -OH and -COOH groups) (PubChem) <sup>[4]</sup>                                                            |
| Hydrogen Bond Acceptors | 4                   | (From N, -OH, and -COOH oxygens) (PubChem) <sup>[4]</sup>                                                       |
| Polar Surface Area      | 60.8 Å <sup>2</sup> | (PubChem) <sup>[4]</sup>                                                                                        |
| Storage Temperature     | Room Temperature    | Sigma-Aldrich                                                                                                   |

The high polarity, indicated by the low XLogP3 value and significant polar surface area, suggests that this molecule and its derivatives are likely to have good aqueous solubility, a desirable trait for many drug candidates.

## Synthesis and Characterization

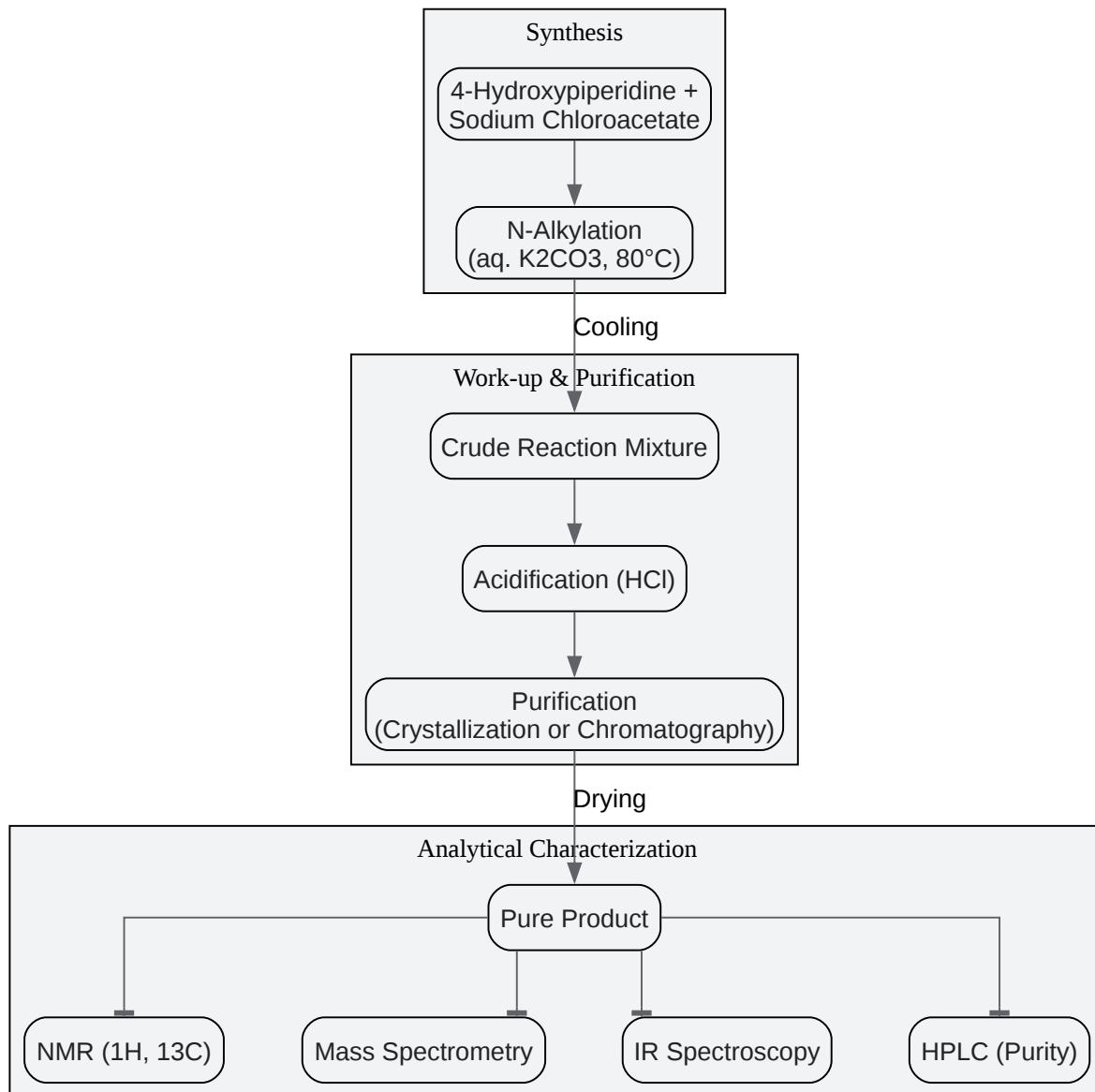
While **2-(4-Hydroxypiperidin-1-yl)acetic acid** is commercially available from various suppliers, understanding its synthesis is crucial for designing novel derivatives or for scale-up operations.<sup>[5]</sup> A logical and widely applicable method is the N-alkylation of 4-hydroxypiperidine.

## Proposed Synthetic Pathway: N-Alkylation

The most direct synthesis involves the reaction of 4-hydroxypiperidine with a two-carbon electrophile bearing a carboxylic acid or a precursor group, such as an ester. The reaction of 4-hydroxypiperidine with an alkali salt of a haloacetic acid (e.g., sodium chloroacetate) in a polar solvent is a standard and efficient method.

Causality of Experimental Choices:

- **Base:** A base such as potassium carbonate or sodium hydroxide is required to neutralize the hydrohalic acid byproduct formed during the reaction, driving the equilibrium towards the product. It also ensures the piperidine nitrogen remains nucleophilic.
- **Solvent:** A polar aprotic solvent like dimethylformamide (DMF) or a protic solvent like water or ethanol is suitable to dissolve the reactants and facilitate the SN2 reaction.
- **Work-up:** An acidic work-up is necessary to protonate the carboxylate, allowing for the isolation of the final zwitterionic or neutral acid product.


## Representative Experimental Protocol

This protocol is a representative example based on standard chemical principles and should be adapted and optimized under proper laboratory conditions.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxypiperidine (1.0 eq) and sodium chloroacetate (1.1 eq) in water.
- **Reaction Execution:** Add potassium carbonate (1.5 eq) to the mixture. Heat the reaction to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up and Isolation:** After cooling to room temperature, carefully acidify the reaction mixture with hydrochloric acid (HCl) to a pH of approximately 2-3. This will protonate the product.
- **Purification:** The product can be purified by ion-exchange chromatography or by crystallization. If the product precipitates upon acidification, it can be collected by filtration, washed with cold water, and dried under vacuum.

## Purification and Characterization Workflow

The following diagram illustrates a typical workflow from the crude reaction mixture to a fully characterized, pure compound.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and quality control.

## Analytical and Spectroscopic Profile

Structural confirmation and purity assessment are non-negotiable in scientific research. The following sections detail the expected analytical data for **2-(4-Hydroxypiperidin-1-yl)acetic acid**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.<sup>[8]</sup>

- <sup>1</sup>H NMR: The spectrum is expected to show distinct signals corresponding to the different protons. The protons on the piperidine ring will appear as complex multiplets, likely in the 1.5-3.5 ppm range. The proton on the hydroxyl-bearing carbon (CH-OH) would appear as a multiplet around 3.5-4.0 ppm. The methylene protons of the acetic acid moiety (-NCH<sub>2</sub>COOH) would likely appear as a singlet around 3.0-3.5 ppm. The hydroxyl (-OH) and carboxylic acid (-COOH) protons are exchangeable and may appear as broad singlets or may not be observed depending on the solvent (e.g., D<sub>2</sub>O).
- <sup>13</sup>C NMR: The spectrum should show seven distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (>170 ppm). The carbons of the piperidine ring would appear in the 30-70 ppm range, with the carbon bearing the hydroxyl group (C-OH) being the most downfield among them. The methylene carbon of the acetic acid group (-NCH<sub>2</sub>-) would likely be in the 50-60 ppm range.

### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.<sup>[9]</sup>

- O-H Stretch: A very broad absorption band is expected from 2500-3300 cm<sup>-1</sup>, characteristic of the carboxylic acid O-H bond, overlapping with the sharper O-H stretch from the secondary alcohol around 3200-3500 cm<sup>-1</sup>.
- C=O Stretch: A strong, sharp absorption band is expected around 1700-1730 cm<sup>-1</sup> for the carbonyl group of the carboxylic acid.

- C-N Stretch: An absorption band in the  $1000\text{-}1250\text{ cm}^{-1}$  region corresponding to the tertiary amine C-N stretching.

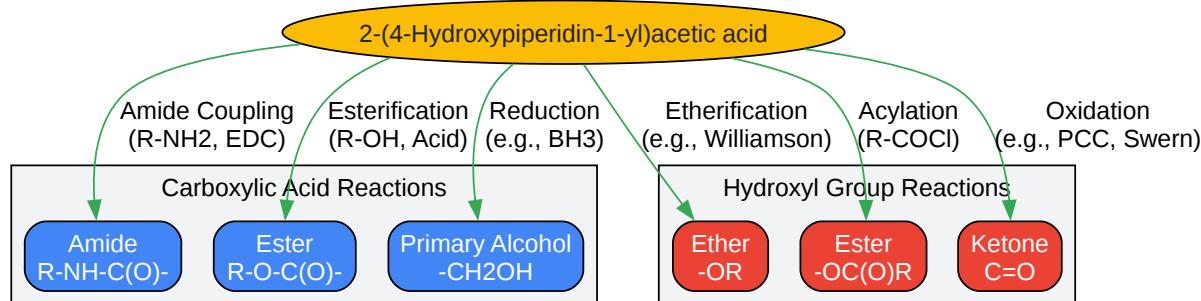
## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.[\[10\]](#)

- Electrospray Ionization (ESI): In positive ion mode (ESI+), the expected molecular ion peak would be  $[\text{M}+\text{H}]^+$  at  $\text{m/z}$  160.09. In negative ion mode (ESI-), the peak would be  $[\text{M}-\text{H}]^-$  at  $\text{m/z}$  158.08.
- Fragmentation: Common fragmentation pathways would include the loss of water (-18 Da) from the hydroxyl group and the loss of the carboxyl group (-45 Da).

## Chemical Reactivity and Applications

The utility of **2-(4-Hydroxypiperidin-1-yl)acetic acid** as a building block stems from the distinct reactivity of its three functional groups.


## Reactivity Profile

- Carboxylic Acid: This group is the primary handle for derivatization, readily undergoing amide coupling reactions with amines using standard coupling agents (e.g., EDC, HATU) to form a diverse library of amides. It can also be esterified or reduced to a primary alcohol.
- Secondary Alcohol: The hydroxyl group can be acylated to form esters, etherified to form ethers, or oxidized to a ketone (4-oxopiperidine derivative). This site offers a secondary point for modification.
- Tertiary Amine: The piperidine nitrogen is basic and will be protonated at low pH. While generally stable, it can be quaternized with alkylating agents.

## Role as a Scaffold in Medicinal Chemistry

This molecule serves as a versatile scaffold, allowing for the systematic exploration of chemical space around a core structure. The piperidine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs, as it often improves pharmacokinetic properties.

The hydroxyl and acid groups provide vectors for attaching other pharmacophores or modifying physicochemical properties.



[Click to download full resolution via product page](#)

Caption: Derivatization potential of the core scaffold.

## Safety, Handling, and Storage

Proper handling of all chemicals is essential for laboratory safety. While a specific, comprehensive toxicology report for this compound is not publicly available, a safety protocol can be established based on the known hazards of its functional groups (carboxylic acid, amine).[11][12]

## Hazard Identification

- Based on analogous structures, the compound may cause skin and serious eye irritation or damage.[11][12]
- Harmful if swallowed.[12]
- May cause respiratory irritation if inhaled as a dust.[11]
- A Safety Data Sheet (SDS) should always be consulted before handling.[13]

## Recommended Handling Procedures

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[\[12\]](#)
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[\[11\]](#)
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[\[14\]](#)

## Storage

- Conditions: Store in a tightly closed container in a dry, well-ventilated place.[\[14\]](#)
- Temperature: Commercial suppliers recommend storage at room temperature.

## Conclusion

**2-(4-Hydroxypiperidin-1-yl)acetic acid** is a high-value chemical tool for researchers in organic synthesis and drug discovery. Its well-defined structure, featuring three distinct and reactive functional groups, provides a robust and flexible platform for building molecular complexity. The inherent hydrophilicity of the 4-hydroxypiperidine core makes it an attractive scaffold for developing drug candidates with favorable solubility profiles. By understanding its chemical properties, synthetic routes, and reactivity, scientists can effectively leverage this compound to accelerate the development of novel chemical entities.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride [cymitquimica.com]
- 2. [benchchem.com](http://benchchem.com) [benchchem.com]
- 3. 2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)acetic acid (2097998-49-5) for sale [vulcanchem.com]

- 4. 2-(4-Hydroxypiperidin-1-yl)acetic acid | C7H13NO3 | CID 11205927 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 5. 2-(4-hydroxypiperidin-1-yl)acetic acid | 168159-33-9 [chemicalbook.com]
- 6. 1181544-77-3| 2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride| Ambeed  
[ambeed.com]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. psasir.upm.edu.my [psasir.upm.edu.my]
- 11. aksci.com [aksci.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [2-(4-Hydroxypiperidin-1-yl)acetic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b181850#2-4-hydroxypiperidin-1-yl-acetic-acid-chemical-properties\]](https://www.benchchem.com/product/b181850#2-4-hydroxypiperidin-1-yl-acetic-acid-chemical-properties)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)